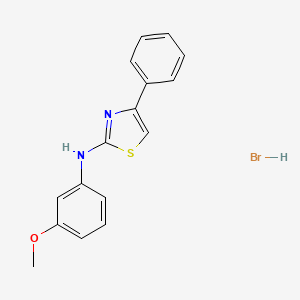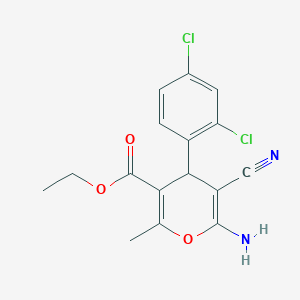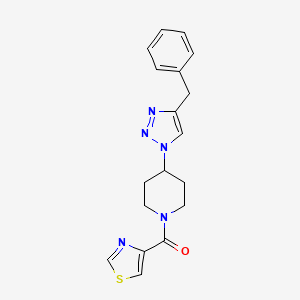
N-(3-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine;hydrobromide is a chemical compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine;hydrobromide typically involves the reaction of 3-methoxyaniline with phenacyl bromide in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalyst: Potassium carbonate or sodium hydroxide
The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the thiazole ring. The final product is obtained as a hydrobromide salt by treating the free base with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-(3-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine;hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Thiazolidine derivatives
Substitution: Halogenated thiazole derivatives
科学研究应用
N-(3-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine;hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(3-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt cellular processes, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
- N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine
- N-(3-hydroxyphenyl)-4-phenyl-1,3-thiazol-2-amine
- N-(3-chlorophenyl)-4-phenyl-1,3-thiazol-2-amine
Uniqueness
N-(3-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine;hydrobromide is unique due to the presence of the methoxy group at the 3-position of the phenyl ring. This functional group can influence the compound’s electronic properties, reactivity, and biological activity, making it distinct from other similar compounds.
属性
IUPAC Name |
N-(3-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS.BrH/c1-19-14-9-5-8-13(10-14)17-16-18-15(11-20-16)12-6-3-2-4-7-12;/h2-11H,1H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGGRRFURSWYNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=CS2)C3=CC=CC=C3.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-methyl-5-(4-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5054201.png)
![N-[2-(3-bromophenoxy)propanoyl]-beta-alanine](/img/structure/B5054208.png)

![N-[2-[(4-ethynylphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-2-(2-fluorophenyl)acetamide](/img/structure/B5054226.png)
![N-(3-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide](/img/structure/B5054234.png)

![3-phenyl-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B5054243.png)
![3-[(4-Methylbenzyl)sulfanyl]-6-(3-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B5054251.png)
![4-(1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)morpholine](/img/structure/B5054254.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5054263.png)
![methyl 4-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)-4-oxobutanoate](/img/structure/B5054266.png)
![N-(3-chloropyridin-2-yl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide](/img/structure/B5054274.png)
![[4-[(4-Fluorophenyl)carbamoylamino]phenyl] 4-chloro-3-[(4-fluorophenyl)carbamoylamino]benzenesulfonate](/img/structure/B5054291.png)
![1-[4-(Hexyloxy)phenyl]-3-[(4-methoxybenzyl)amino]pyrrolidine-2,5-dione](/img/structure/B5054298.png)
